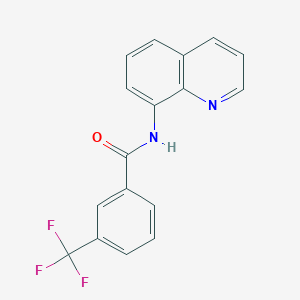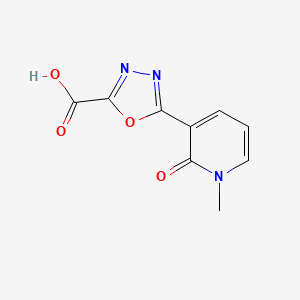
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9,10-diphenylanthracene groups attached to a central benzene ring at the 1 and 4 positions. Its molecular formula is C58H38, and it has a molecular weight of 734.92 g/mol .
Méthodes De Préparation
The synthesis of 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where 9,10-diphenylanthracene-2-boronic acid is coupled with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various applications, such as in OLEDs and biological imaging. The molecular targets and pathways involved include interactions with light and other molecules that can quench or enhance its fluorescence .
Comparaison Avec Des Composés Similaires
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9,10-diphenylanthracen-2-yl)benzene: This compound has a similar structure but with the anthracene groups attached at the 1 and 3 positions of the benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound has ethynyl groups instead of phenyl groups, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior.
Propriétés
Formule moléculaire |
C58H38 |
|---|---|
Poids moléculaire |
734.9 g/mol |
Nom IUPAC |
2-[4-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-17-41(18-6-1)55-47-25-13-15-27-49(47)57(43-21-9-3-10-22-43)53-37-45(33-35-51(53)55)39-29-31-40(32-30-39)46-34-36-52-54(38-46)58(44-23-11-4-12-24-44)50-28-16-14-26-48(50)56(52)42-19-7-2-8-20-42/h1-38H |
Clé InChI |
RLJLSISFHCWHKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


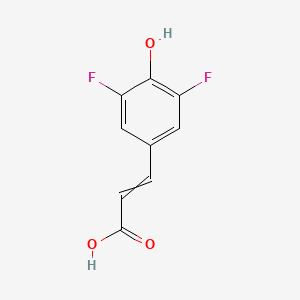

![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)




![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
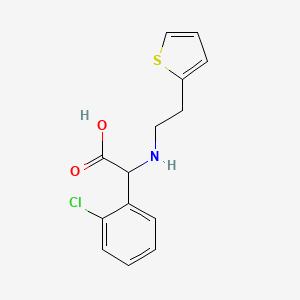
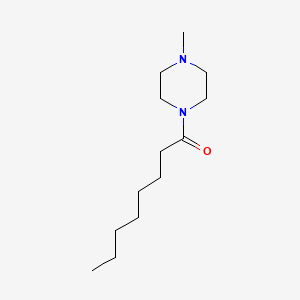
![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
